molecular formula C10H13NO3 B13338705 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid

3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid

Katalognummer: B13338705
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: YHMSPMZWDLWCID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxymethyl group, and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pinacol boronic esters, which undergo catalytic protodeboronation followed by hydromethylation . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-Amino-2-(4-carboxyphenyl)propanoic acid, while reduction of the amino group can produce 3-Amino-2-(4-(hydroxymethyl)phenyl)propane.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit cell proliferation . The compound’s antioxidant properties also play a crucial role in its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

3-amino-2-[4-(hydroxymethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO3/c11-5-9(10(13)14)8-3-1-7(6-12)2-4-8/h1-4,9,12H,5-6,11H2,(H,13,14)

InChI-Schlüssel

YHMSPMZWDLWCID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CO)C(CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.